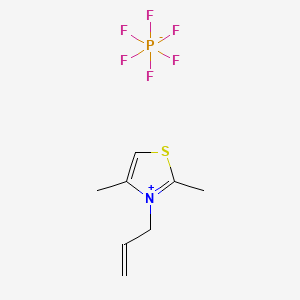
Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-): is a cationic surfactant belonging to the category of quaternary ammonium salts, specifically aromatic heterocyclic quaternary ammonium salts . It is also known by other names such as 3-Allyl-2,4-dimethylthiazolium hexafluorophosphate and 2,4-Dimethyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium hexafluorophosphate(1-) . This compound is characterized by its excellent antistatic, dispersing, and emulsifying abilities .
Méthodes De Préparation
The synthesis of Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-) involves the reaction of 2,4-dimethylthiazole with allyl bromide to form 2,4-dimethyl-3-(2-propenyl)thiazolium bromide. This intermediate is then reacted with hexafluorophosphoric acid to yield the final product . The reaction conditions typically involve the use of solvents such as acetonitrile and temperatures around 60-80°C . Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-): undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-): has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-) involves its interaction with cellular components. In biological systems, it targets DNA and proteins, leading to the inhibition of cell proliferation and induction of apoptosis . The compound’s cationic nature allows it to interact with negatively charged cell membranes, disrupting their integrity and leading to cell death .
Comparaison Avec Des Composés Similaires
Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-): can be compared with other similar compounds such as:
3-Allyl-2,4-dimethylthiazolium bromide: Similar in structure but differs in the counterion, which affects its solubility and reactivity.
2,4-Dimethyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium chloride: Another similar compound with chloride as the counterion, used in different applications due to its distinct properties.
The uniqueness of Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-) lies in its hexafluorophosphate counterion, which imparts specific solubility and stability characteristics, making it suitable for specialized applications .
Propriétés
Numéro CAS |
128439-91-8 |
|---|---|
Formule moléculaire |
C8H12NS.F6P C8H12F6NPS |
Poids moléculaire |
299.22 g/mol |
Nom IUPAC |
2,4-dimethyl-3-prop-2-enyl-1,3-thiazol-3-ium;hexafluorophosphate |
InChI |
InChI=1S/C8H12NS.F6P/c1-4-5-9-7(2)6-10-8(9)3;1-7(2,3,4,5)6/h4,6H,1,5H2,2-3H3;/q+1;-1 |
Clé InChI |
DCQBPUZUFVBDGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=[N+]1CC=C)C.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



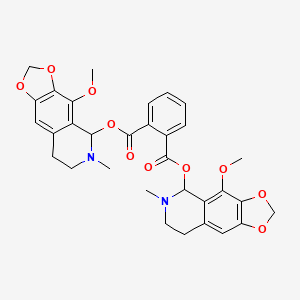

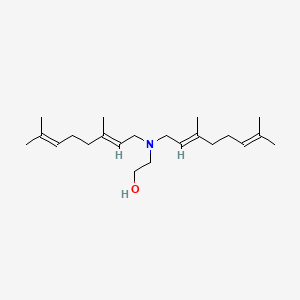
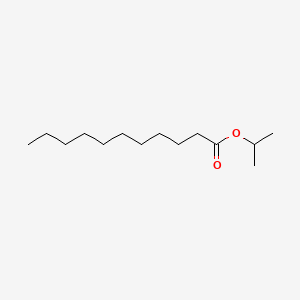
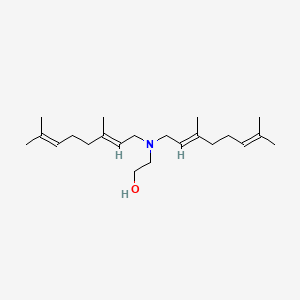



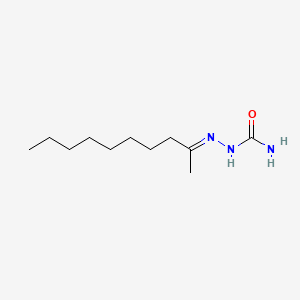

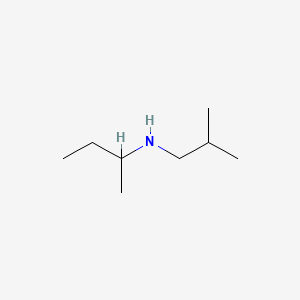

![2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]](/img/structure/B12662520.png)
